2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Overview
Description
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This specific compound is characterized by the presence of a chloromethyl group at the second position of the quinazoline ring and a methoxyphenyl group attached to a methylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate anthranilic acid derivatives with formamide or formic acid.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by treating the quinazoline derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl magnesium bromide.
Formation of the Methylamine Moiety: The final step involves the reaction of the intermediate with methylamine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinazoline ring or the chloromethyl group, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Methoxyphenyl-quinazoline: A derivative with a methoxyphenyl group but lacking the chloromethyl and methylamine moieties.
2-Chloromethyl-quinazoline: A derivative with only the chloromethyl group.
Uniqueness:
- The presence of both the chloromethyl and methoxyphenyl groups in 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine provides unique chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
827031-05-0 |
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Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-21(12-7-9-13(22-2)10-8-12)17-14-5-3-4-6-15(14)19-16(11-18)20-17/h3-10H,11H2,1-2H3 |
InChI Key |
HADKEDUVFJBONA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
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